molecular formula C18H18N2O2S2 B5214379 Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B5214379
M. Wt: 358.5 g/mol
InChI Key: IYDCJSAEXXLQLD-UHFFFAOYSA-N
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Description

Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of a thiophene ring, a five-membered ring containing sulfur, adds to the compound’s complexity and potential reactivity

Preparation Methods

The synthesis of Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methyl-6-(3-methylthiophen-2-yl)-2-thiouracil and benzyl chloroformate in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution at the benzyl group can lead to the formation of different benzyl derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique chemical structure. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications as a ligand in the study of enzyme-substrate interactions. In medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities. In the industry, it can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the thiophene and pyrimidine rings suggests potential interactions with nucleic acids or proteins, which could influence cellular processes such as DNA replication or protein synthesis. The exact pathways involved depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Benzyl 4-methyl-6-(3-methylthiophen-2-yl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as thiazole and indole derivatives. Thiazoles, for example, are known for their diverse biological activities, including antimicrobial and anticancer properties . Indole derivatives also exhibit a wide range of biological activities, such as antiviral and anti-inflammatory effects . The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-11-8-9-24-16(11)15-14(12(2)19-18(23)20-15)17(21)22-10-13-6-4-3-5-7-13/h3-9,15H,10H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDCJSAEXXLQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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